Aminobutylethylisoluminol-biotin
Overview
Description
Aminobutylethylisoluminol-biotin is a complex chemical compound that combines the properties of aminobutylethylisoluminol and biotin. This compound is known for its applications in biochemical assays and diagnostic procedures due to its unique ability to bind to specific proteins and its luminescent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aminobutylethylisoluminol-biotin typically involves the conjugation of aminobutylethylisoluminol with biotinThis is followed by the biotinylation process, where biotin is covalently attached to aminobutylethylisoluminol using a coupling reagent such as N-hydroxysuccinimide (NHS) ester .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated synthesis equipment to ensure consistency and purity. The process involves stringent quality control measures to monitor the reaction conditions, including temperature, pH, and reaction time, to achieve optimal yields and product quality .
Chemical Reactions Analysis
Types of Reactions
Aminobutylethylisoluminol-biotin undergoes various chemical reactions, including:
Oxidation: The luminescent properties of aminobutylethylisoluminol are often utilized in oxidation reactions where the compound emits light upon oxidation.
Substitution: The biotin moiety can participate in substitution reactions, particularly in biotin-streptavidin binding assays
Common Reagents and Conditions
Major Products Formed
The primary product formed from these reactions is the biotinylated aminobutylethylisoluminol, which retains both the luminescent properties of isoluminol and the binding affinity of biotin .
Scientific Research Applications
Aminobutylethylisoluminol-biotin has a wide range of applications in scientific research, including:
Chemistry: Used in chemiluminescent assays to detect the presence of specific molecules.
Biology: Employed in biotin-streptavidin binding assays to study protein interactions.
Medicine: Utilized in diagnostic tests to detect biomarkers for various diseases.
Industry: Applied in the development of biosensors and other analytical devices .
Mechanism of Action
The mechanism of action of aminobutylethylisoluminol-biotin involves its dual functionality:
Luminescence: The aminobutylethylisoluminol component emits light upon oxidation, which is used in detection assays.
Binding Affinity: The biotin component binds with high affinity to streptavidin, allowing for the specific capture and detection of biotinylated molecules
Comparison with Similar Compounds
Similar Compounds
N-(4-Aminobutyl)-N-ethylisoluminol: Shares similar luminescent properties but lacks the biotin moiety, limiting its binding applications
Biotinylated Proteins: These compounds have biotin attached to various proteins but may not possess luminescent properties.
Uniqueness
Aminobutylethylisoluminol-biotin is unique due to its combination of luminescent and binding properties, making it highly versatile for use in various biochemical assays and diagnostic procedures .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)-ethylamino]butyl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O4S/c1-2-30(15-9-10-16-17(13-15)23(33)29-28-22(16)32)12-6-5-11-25-20(31)8-4-3-7-19-21-18(14-35-19)26-24(34)27-21/h9-10,13,18-19,21H,2-8,11-12,14H2,1H3,(H,25,31)(H,28,32)(H,29,33)(H2,26,27,34)/t18-,19-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSBJKHVYBXJAU-ZJOUEHCJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C3=CC4=C(C=C3)C(=O)NNC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C3=CC4=C(C=C3)C(=O)NNC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145948 | |
Record name | Aminobutylethylisoluminol-biotin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103612-64-2 | |
Record name | Aminobutylethylisoluminol-biotin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103612642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminobutylethylisoluminol-biotin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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